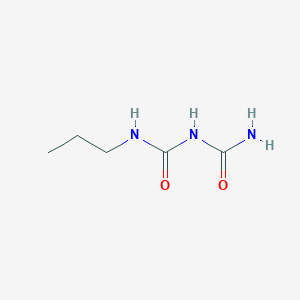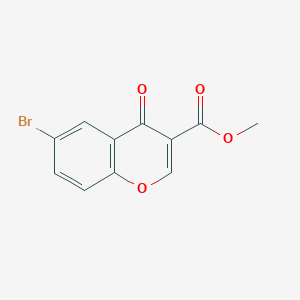![molecular formula C10H11BrN2O B13991648 3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a bromine atom at the third position, an isopropyl group at the sixth position, and a pyrrolo[3,4-b]pyridin-7-one core structure. The presence of these functional groups and the unique structure of the compound make it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as acyl (bromo)acetylenes and pyrrole derivatives, under specific conditions like room temperature and solid alumina.
Introduction of the Bromine Atom: The bromine atom can be introduced through a halogenation reaction, using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the Isopropyl Group: The isopropyl group can be added via a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s biological activity is investigated for antimicrobial, anti-inflammatory, and antiviral properties.
Industrial Applications: It is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5H-pyrrolo[3,4-b]pyridin-7-one: Lacks the bromine and isopropyl groups, resulting in different chemical properties and biological activities.
3-bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, which affects its chemical behavior and biological activity.
Uniqueness
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and isopropyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
特性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-5-7-3-8(11)4-12-9(7)10(13)14/h3-4,6H,5H2,1-2H3 |
InChIキー |
HUJLEEBVVSLWMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC2=C(C1=O)N=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)






![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)




